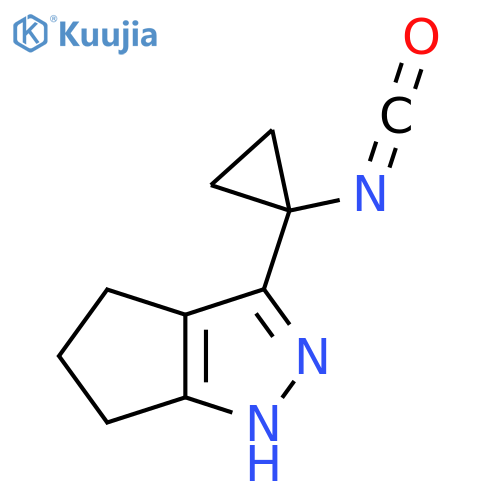Cas no 2649062-26-8 (3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole)

2649062-26-8 structure
商品名:3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole
- EN300-1774584
- 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 2649062-26-8
-
- インチ: 1S/C10H11N3O/c14-6-11-10(4-5-10)9-7-2-1-3-8(7)12-13-9/h1-5H2,(H,12,13)
- InChIKey: PSJQOSWFKFHJAF-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2C3=C(CCC3)NN=2)CC1
計算された属性
- せいみつぶんしりょう: 189.090211983g/mol
- どういたいしつりょう: 189.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.1Ų
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1774584-0.5g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-1.0g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1774584-2.5g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-0.05g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-5g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-1g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-10g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 10g |
$6082.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-0.25g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-0.1g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1774584-10.0g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 10g |
$6082.0 | 2023-05-23 |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2649062-26-8 (3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole) 関連製品
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
